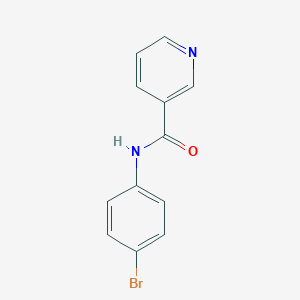

N-(4-bromophenyl)pyridine-3-carboxamide

Description

Properties

CAS No. |

14547-71-8 |

|---|---|

Molecular Formula |

C12H9BrN2O |

Molecular Weight |

277.12 g/mol |

IUPAC Name |

N-(4-bromophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H9BrN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16) |

InChI Key |

ZSPAJDNXLIXHAD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Br |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Br |

Other CAS No. |

14547-71-8 |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of N-(4-bromophenyl)pyridine-3-carboxamide and its derivatives against resistant bacterial strains.

- Mechanism of Action : The compound exhibits efficacy against clinically isolated strains such as Acinetobacter baumannii and Klebsiella pneumoniae, particularly those resistant to multiple drugs. The antibacterial activity was evaluated using methods like the agar well diffusion technique, determining minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values .

- Case Study : In a study involving the synthesis of various pyridine derivatives, this compound demonstrated superior activity compared to commercially available antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .

Antiviral Properties

The compound has also been investigated for its antiviral capabilities, particularly in the context of emerging viral infections.

- Research Findings : Pyridine derivatives, including this compound, have shown promise in inhibiting viral replication. A study focused on the interactions of these compounds with viral proteins revealed potential pathways for therapeutic intervention against viruses like SARS-CoV-2 .

Anticancer Applications

This compound has been explored for its anticancer properties.

- Mechanisms : The compound's ability to modulate key signaling pathways involved in cancer cell proliferation and survival has been a focal point of research. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Experimental Evidence : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell types, suggesting its potential application in cancer therapy. Molecular docking studies have further elucidated its interaction with specific targets within cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.

- SAR Insights : Variations in substituents on the pyridine ring significantly impact the compound's antibacterial and anticancer activities. Studies have indicated that electron-donating groups enhance activity against bacterial pathogens, while specific structural modifications improve anticancer efficacy .

Synthetic Applications

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which allow for the introduction of various functional groups to tailor biological activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Halogen-Substituted Analogs

The para-halogenated phenyl group is a critical structural feature. highlights that the size of the halogen (F, Cl, Br, I) has minimal impact on MGL inhibition. For example:

| Compound | Substituent | Target | IC50 (μM) |

|---|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | MGL | 5.18 |

| N-(4-Chlorophenyl)maleimide | Cl | MGL | 7.24 |

| N-(4-Bromophenyl)maleimide | Br | MGL | 4.37 |

| N-(4-Iodophenyl)maleimide | I | MGL | 4.34 |

The bromophenyl analog exhibits comparable potency to iodophenyl, suggesting that steric effects are less critical than electronic properties in this context .

Heterocyclic Modifications

- Thiazolidinone Derivatives: N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide incorporates a thiazolidinone ring, introducing conformational rigidity and additional hydrogen-bonding sites (e.g., N–H⋯O interactions).

- Thienopyridine Derivatives: Compounds like N-(3-acetylphenyl)-3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide replace pyridine with thienopyridine, altering π-π stacking and electronic properties. This modification enhances molecular weight (498 g/mol) and lipophilicity, which may affect bioavailability .

Receptor Binding and Signaling

- FPR Agonism: Pyridazinone derivatives with 4-bromophenyl groups, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as mixed FPR1/FPR2 ligands. One analog is a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in human neutrophils .

- Enzyme Inhibition : The bromophenyl maleimide derivative shows strong MGL inhibition (IC50 = 4.37 μM), comparable to iodophenyl analogs, suggesting broad applicability in neurological disorders .

Antiviral and Cytoprotective Effects

N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide exhibits cell-protective and antiviral properties, likely due to its ability to stabilize protein interactions via hydrogen bonding and π-π stacking . In contrast, N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide incorporates a trifluoromethyl group, enhancing metabolic stability and target affinity .

Physicochemical and Pharmacokinetic Properties

- Melting Points: Thiazolidinone derivatives like N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide have high melting points (446.1–450.0 K), indicative of crystalline stability .

- Spectroscopic Data: IR spectra of related compounds show characteristic amide C=O (1666 cm⁻¹) and thiazolidinone C=O (1687 cm⁻¹) stretches, which are critical for structural validation .

- Solubility : The introduction of polar groups (e.g., carbamoyl in ) improves aqueous solubility, whereas hydrophobic substituents like trifluoromethyl enhance membrane permeability .

Q & A

Q. What are the established synthetic routes for N-(4-bromophenyl)pyridine-3-carboxamide, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis involves reacting N′-(4-bromobenzylidene)pyridine-3-carbohydrazide with mercaptoacetic acid in anhydrous benzene under reflux for 8 hours using a Dean-Stark trap to remove water. Post-reaction, excess benzene is evaporated, and the residue is triturated with saturated sodium bicarbonate. The product is crystallized from methanol, yielding 60.84% as a white solid. Key parameters include:

- Solvent: Anhydrous benzene (ensures anhydrous conditions for cyclization).

- Temperature: Reflux (promotes thiazolidinone ring formation).

- Purification: Trituration with NaHCO₃ removes acidic byproducts.

Characterization includes UV (λmax: 202.6, 221.2, 264.8 nm), IR (amide C=O at 1666 cm⁻¹, thiazolidinone C=O at 1687 cm⁻¹), and ¹H-NMR .

Q. How is the crystal structure of this compound determined, and what key structural parameters are observed?

Methodological Answer: Single-crystal X-ray diffraction (Stoe IPDS 2 diffractometer, MoKα radiation, λ = 0.71073 Å) at 296 K resolves the structure. Refinement via SHELXL97 yields:

| Parameter | Value |

|---|---|

| R factor | 0.042 |

| wR factor | 0.085 |

| Data-to-parameter ratio | 15.7 |

| Dihedral angle (pyridine-benzene) | 73.17° |

| Puckering parameters (1,3-thiazolidine) | Q₂ = 0.361 Å, φ₂ = 188.0° |

| The 1,3-thiazolidine ring adopts an envelope conformation (S1 deviates by -0.196 Å). Intermolecular N—H⋯O and C—H⋯O hydrogen bonds stabilize the lattice . |

Q. What biological activities have been preliminarily screened for this compound, and what assay methodologies were employed?

Methodological Answer: Preliminary screens focus on antiviral and reverse transcriptase (RT) inhibition, leveraging structural motifs from thiazolidinones (antifungal, antitumor) and pyridinecarboxamides (RT inhibition). Assays include:

- In vitro RT inhibition : Competitive binding assays with radiolabeled substrates.

- Antiviral activity : Cell-based enterovirus inhibition (IC₅₀ determination via plaque reduction).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293).

Related compounds show IC₅₀ values <10 µM for RT inhibition, suggesting potential for optimization .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions of bioactivity and experimental results for this compound?

Methodological Answer: Discrepancies may arise from:

- Impurities : Validate purity via HPLC (e.g., ≥98% by area normalization).

- Conformational flexibility : Perform molecular dynamics simulations to assess binding pose variability.

- Assay conditions : Compare activity in varying pH (6.5–7.5) and ionic strength.

For example, docking studies (AutoDock Vina) using SARS-CoV-2 spike glycoprotein (PDB: 6VSB) can predict binding affinity. Experimental validation via surface plasmon resonance (SPR) quantifies KD values. Adjust force fields in simulations to match SPR data .

Q. What strategies are effective in optimizing synthetic protocols to enhance scalability and reproducibility?

Methodological Answer: Optimization strategies include:

- Solvent selection : Replace benzene with toluene (safer, higher boiling point).

- Catalysis : Use p-TsOH (0.5 mol%) to accelerate cyclization.

- Workflow : Employ flow chemistry for continuous synthesis (residence time: 30 min at 120°C).

- Purification : Recrystallize from ethanol/water (7:3) for higher purity (>99.5% by HPLC).

Process monitoring via in-line FTIR ensures reaction completion. Yield improvements (70–80%) are achievable .

Q. How do intermolecular interactions and crystal packing influence the physicochemical properties of this compound?

Methodological Answer: Key interactions include:

- Hydrogen bonds : N1—H⋯O1 (2.87 Å) and C9—H9A⋯O1 (3.12 Å) enhance thermal stability (TGA shows decomposition >250°C).

- π–π stacking : Between pyridine and thiazolidine rings (centroid distance: 3.805 Å), reducing aqueous solubility (logP: 2.8).

- C—H⋯π interactions : Stabilize polymorphic forms (e.g., Form I vs. Form II).

These interactions correlate with poor solubility (0.12 mg/mL in PBS) but high melting points (446–450 K) .

Q. What advanced crystallographic techniques address challenges in refining structures with twinned data or weak diffraction?

Methodological Answer: For twinned

- SHELXL twin refinement : Use BASF parameter to model twin fractions (e.g., 0.35 for two-domain twins).

- SIR97 for direct methods : Resolve phase problems in weak datasets (I/σ(I) > 2 after outlier rejection).

For weak diffraction: - High-flux synchrotron sources : Improve resolution (e.g., 0.8 Å at ESRF ID23-1).

- Cryocooling (100 K) : Reduce thermal motion (B-factors < 3 Ų).

Example: A data-to-parameter ratio >15 ensures stable refinement, as seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.